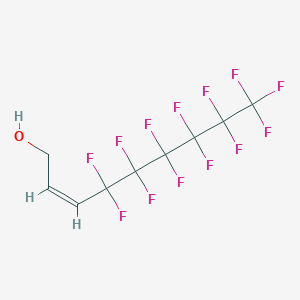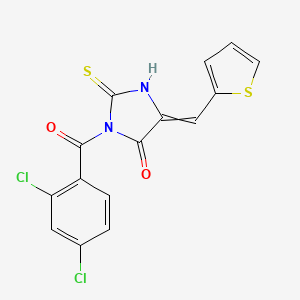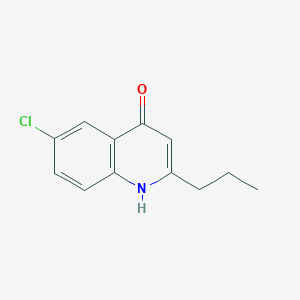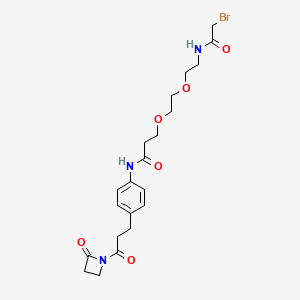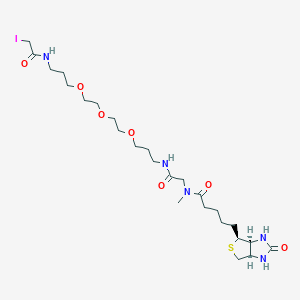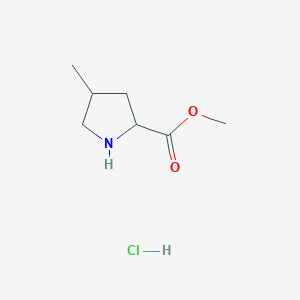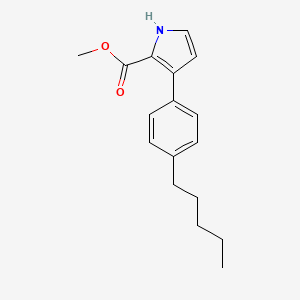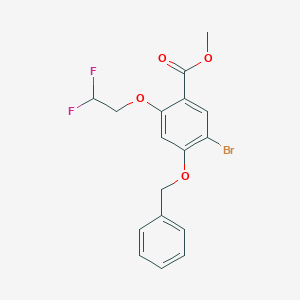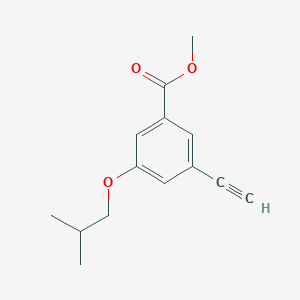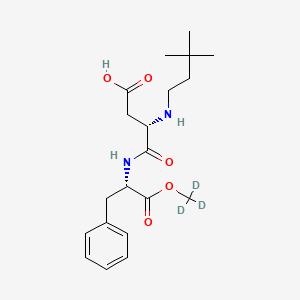
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is a synthetic compound that belongs to the class of aspartame derivatives This compound is characterized by its unique structure, which includes a dimethylbutyl group attached to the aspartyl-phenylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-alpha-aspartyl-L-phenylalanine and 3,3-dimethylbutylamine.
Coupling Reaction: The amino group of 3,3-dimethylbutylamine is coupled with the carboxyl group of L-alpha-aspartyl-L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting intermediate is then esterified with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Synthesis: Employing automated synthesizers to streamline the coupling and esterification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and esterification reactions.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential use as a drug delivery agent due to its stability and bioavailability.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to protein synthesis and degradation.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine: Lacks the deuterated methyl ester group.
L-alpha-aspartyl-L-phenylalanine Methyl Ester: Lacks the dimethylbutyl group.
Uniqueness
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is unique due to its combination of a dimethylbutyl group and a deuterated methyl ester group, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Propiedades
Fórmula molecular |
C20H30N2O5 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(3S)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1/i4D3 |
Clave InChI |
HLIAVLHNDJUHFG-HBXYOXRRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NCCC(C)(C)C |
SMILES canónico |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
